Metabolic Stability: 4.2-Fold Improvement in Human Liver Microsome Intrinsic Clearance for 4,4-Difluorocyclohexyl vs. Cyclohexyl
In a sigma-1 receptor ligand SAR study, the 4,4-difluorocyclohexyl analog (10f) demonstrated an intrinsic clearance (Clint) of 12.2 μL/min/mg protein in human liver microsomes, compared to 51.7 μL/min/mg for the non-fluorinated cyclohexyl analog (10e). This represents a 4.2-fold reduction in metabolic clearance attributable to the gem-difluoro substitution, which blocks cytochrome P450-mediated oxidation at the cyclohexyl ring [1].
| Evidence Dimension | Intrinsic clearance (Clint) in human liver microsomes as a measure of metabolic stability |
|---|---|
| Target Compound Data | Clint = 12.2 μL/min/mg protein (compound 10f, 4,4-difluorocyclohexyl analog) |
| Comparator Or Baseline | Clint = 51.7 μL/min/mg protein (compound 10e, cyclohexyl analog) |
| Quantified Difference | 4.2-fold lower Clint (improved metabolic stability) for the 4,4-difluorocyclohexyl scaffold |
| Conditions | Human liver microsome (HLM) assay; Clint determined as μL/min/mg protein |
Why This Matters
For procurement decisions in drug discovery programs, the 4,4-difluorocyclohexyl motif offers a validated 4.2-fold metabolic stability advantage over non-fluorinated cyclohexyl, reducing the risk of high hepatic clearance and improving the probability of achieving adequate oral exposure in lead optimization.
- [1] PMC6072305. Table 1: Amide derivatives 8–10 – Comparative Clint data for 4,4-difluorocyclohexyl (10f: 12.2 μL/min/mg) vs. cyclohexyl (10e: 51.7 μL/min/mg) in human liver microsomes. Sigma-1 receptor SAR study. View Source
